2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group and a methylthio group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the 4-bromophenyl and methylthio substituents. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyrazolo[1,5-a]pyrazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the 4-bromophenyl group via electrophilic aromatic substitution.
Thioether Formation: Introduction of the methylthio group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Replacement of the bromine atom with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the bromine atom could yield various substituted derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine would depend on its specific biological targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrazolo[1,5-a]pyrazine: Lacks the bromine and methylthio substituents.
2-(4-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Bromophenyl)-4-(methylamino)pyrazolo[1,5-a]pyrazine: Similar structure but with a methylamino group instead of methylthio.
Uniqueness
2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine is unique due to the presence of both the bromophenyl and methylthio substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-bromophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKOOZHAYAPYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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